molecular formula C7H14ClNO B1434538 3-Cyclobutoxy-azetidine hydrochloride CAS No. 1965309-27-6

3-Cyclobutoxy-azetidine hydrochloride

Cat. No.: B1434538
CAS No.: 1965309-27-6
M. Wt: 163.64 g/mol
InChI Key: BPNHICOGXFEQKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

3-cyclobutyloxyazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-6(3-1)9-7-4-8-5-7;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNHICOGXFEQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965309-27-6
Record name Azetidine, 3-(cyclobutyloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965309-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Improved Synthesis of Azetidine-3-Carboxylic Acid Core

A key intermediate in preparing substituted azetidines is azetidine-3-carboxylic acid. According to patent WO2004035538A1, an improved process avoids toxic reagents like cyanide and epichlorohydrin by:

  • Triflation of diethylbis(hydroxymethyl)malonate.
  • Intramolecular cyclization via amine-induced ring closure to form the azetidine ring.
  • Decarboxylation and hydrogenation steps to yield azetidine derivatives.

This method is operationally simpler, economically viable, and suitable for scale-up, providing a robust platform for further substitution at the 3-position.

Introduction of the Cyclobutoxy Group

While direct literature on 3-cyclobutoxy substitution is limited, analogous methods for introducing oxygen nucleophiles at the 3-position of azetidine rings involve:

  • Starting from 3-haloazetidine intermediates (e.g., 3-iodoazetidine).
  • Nucleophilic substitution with cyclobutanol or cyclobutoxy anions under basic conditions.
  • Protection/deprotection strategies to facilitate substitution and purification.

For example, the conversion of 3-iodoazetidine to 3-hydroxyazetidine via potassium acetate and potassium hydroxide treatment in DMSO at elevated temperature has been reported. This hydroxy intermediate can be further converted to ethers by nucleophilic substitution with cyclobutyl derivatives.

Salt Formation: Hydrochloride Preparation

The final step to obtain this compound involves:

  • Dissolution of the free base azetidine derivative in an appropriate solvent (e.g., ethanol or methanol).
  • Treatment with hydrochloric acid gas or aqueous HCl to precipitate the hydrochloride salt.
  • Isolation by filtration and drying.

This step improves the compound's stability, solubility, and handling properties.

Representative Synthetic Scheme (Conceptual)

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Triflation and cyclization Diethylbis(hydroxymethyl)malonate, triflic anhydride, amine Azetidine-3-carboxylic acid intermediate
2 Decarboxylation and hydrogenation Heat, catalytic hydrogenation Azetidine core derivative
3 Halogenation at 3-position Halogen source (e.g., I2 or NIS), base 3-Haloazetidine intermediate
4 Nucleophilic substitution Cyclobutanol or cyclobutoxy nucleophile, base, solvent (DMSO) 3-Cyclobutoxy-azetidine free base
5 Salt formation HCl in ethanol or methanol This compound

Additional Notes and Research Findings

  • The use of protecting groups such as Boc (tert-butoxycarbonyl) on the azetidine nitrogen is common to improve selectivity during substitution and facilitate purification.
  • Alternative bases for nucleophilic substitution include potassium carbonate, triethylamine, or DBU, depending on solvent and temperature conditions.
  • Lewis acid catalysis (e.g., lithium tetrafluoroborate) can promote cyclization and substitution reactions, enhancing yields and selectivity.
  • The synthetic routes are adaptable for scale-up and diversification, allowing the introduction of various alkoxy groups at the 3-position for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutoxy-azetidine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce various substituted azetidines .

Scientific Research Applications

Medicinal Chemistry

The azetidine ring structure is pivotal in medicinal chemistry due to its ability to enhance the biological activity of compounds. Research indicates that azetidines can improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Specifically, 3-Cyclobutoxy-azetidine hydrochloride is being investigated for its potential as a therapeutic agent against various diseases, including bacterial infections and cancer .

Case Study: Antitubercular Activity
A recent study explored the use of azetidine derivatives as inhibitors of the Mycobacterium tuberculosis polyketide synthase 13 thioesterase domain. The results demonstrated that modifications to the azetidine structure could lead to significant improvements in antimicrobial potency .

Organic Synthesis

The compound serves as a versatile building block in the synthesis of complex organic molecules. Its unique reactivity allows for various transformations, including ring-opening reactions that can lead to the formation of more complex structures.

Data Table: Applications in Organic Synthesis

Application AreaDescription
Building BlockUsed in synthesizing complex organic molecules and polymers
Ring-Opening ReactionsFacilitates the formation of larger cyclic structures
Functional Group ModificationsEnables the introduction of diverse functional groups into molecules

Materials Science

In industrial applications, this compound is utilized in developing materials with specific properties, such as antibacterial and antimicrobial coatings. Its incorporation into polymers can enhance their performance characteristics, making them suitable for various applications in healthcare and environmental settings .

Biological Activity

3-Cyclobutoxy-azetidine hydrochloride is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutoxy group attached to an azetidine ring, which contributes to its unique reactivity and biological interactions. The presence of the cyclobutoxy moiety may influence the compound's pharmacokinetic properties and receptor interactions.

PropertyValue
Molecular FormulaC7_{7}H12_{12}ClN
Molecular Weight161.63 g/mol
SolubilitySoluble in water
Melting PointNot determined

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Activity : Potential efficacy against Gram-positive and Gram-negative bacteria has been noted, similar to other azetidine derivatives .
  • Receptor Modulation : The azetidine framework is known for influencing receptor activity, which may contribute to various pharmacological effects.

Antimicrobial Activity

Research has demonstrated that derivatives of azetidine compounds, including those similar to this compound, show promising antibacterial properties. A study indicated that modifications in the azetidine structure could enhance antibacterial potency against specific strains of bacteria .

Case Study: Efficacy Against Mycobacterium tuberculosis

A notable case study involved the evaluation of azetidine derivatives as inhibitors of polyketide synthase 13 (Pks13), an essential enzyme for mycobacterial survival. Although this compound was not specifically tested, related compounds demonstrated improved minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis, indicating potential for further exploration in tuberculosis treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that modifications to the azetidine ring can significantly impact biological activity. The presence of various substituents at different positions on the azetidine ring influences both pharmacological efficacy and toxicity profiles.

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological Activity
3-CyclopropylmethylazetidineAzetidineVaried biological activities
1-Azabicyclo[2.2.2]octaneBicyclic AzetidineUsed in pharmacological applications
2-AzetidinoneAzetidinoneKnown for reactivity in synthesis

The cyclobutoxy substituent in this compound may enhance solubility and alter interaction dynamics with biological targets compared to other azetidines.

Future Directions and Research Needs

Further research is essential to elucidate the complete biological profile of this compound. Key areas for future investigation include:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic potential in animal models.
  • Mechanistic Studies : To identify specific molecular targets and pathways influenced by the compound.
  • Toxicological Assessments : To evaluate safety profiles before clinical applications.

Q & A

Q. What are the recommended synthetic routes for 3-Cyclobutoxy-azetidine hydrochloride, and how can purity be optimized?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, azetidine derivatives are often synthesized via ring-opening of epoxides or cyclization of amino alcohols. A multi-step approach may include:

  • Step 1 : Introduction of the cyclobutoxy group to an azetidine precursor using a coupling agent (e.g., DCC or EDC) .
  • Step 2 : Hydrochloride salt formation via acid-base reaction in anhydrous conditions . Purity optimization requires chromatography (HPLC or flash column) and recrystallization in polar aprotic solvents. NMR and mass spectrometry are critical for validating structural integrity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and cyclobutoxy-azetidine connectivity .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and detects impurities .
  • X-ray Diffraction : Resolves crystal structure and hydrogen-bonding patterns, though single-crystal growth may require slow evaporation from ethanol/water mixtures .

Q. What safety protocols are essential when handling this compound?

  • Engineering Controls : Use fume hoods for powder handling to avoid inhalation .
  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Respiratory protection (N95 masks) is advised for prolonged exposure .
  • Storage : Store desiccated at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction yields in azetidine derivative synthesis?

  • Factors to Test : Temperature, solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation).
  • Response Variables : Yield, purity, and reaction time.
  • Example : A central composite design (CCD) can model interactions between variables, as demonstrated in metformin hydrogel optimization . Statistical tools like ANOVA identify significant factors .

Q. How should researchers address contradictory data in biological activity assays for this compound?

  • Orthogonal Assays : Combine enzymatic inhibition studies with cell-based assays (e.g., cytotoxicity in HEK-293 cells) to validate target specificity .
  • Control Experiments : Use known inhibitors (e.g., GW7647 for PPARα) to benchmark activity .
  • Data Normalization : Account for batch-to-batch variability by normalizing to internal standards .

Q. What computational methods predict the pharmacokinetic properties of this compound?

  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GPCRs) to refine binding hypotheses .
  • ADMET Prediction : Tools like SwissADME estimate solubility, logP, and metabolic stability .

Q. What strategies improve solubility and stability of this compound in aqueous formulations?

  • Co-Solvents : Use DMSO or PEG-400 to enhance solubility .
  • pH Adjustment : Stabilize the hydrochloride salt in buffered solutions (pH 4–6) .
  • Lyophilization : Convert to a stable lyophilized powder for long-term storage .

Q. How can researchers validate the stability of this compound under varying storage conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and humidity, then monitor degradation via HPLC .
  • Accelerated Stability Testing : Use ICH guidelines (25°C/60% RH) to predict shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclobutoxy-azetidine hydrochloride
Reactant of Route 2
3-Cyclobutoxy-azetidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.